molecular formula C25H30N2O7 B12155786 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one

Cat. No.: B12155786
M. Wt: 470.5 g/mol
InChI Key: FRYUIGOPNWDXRJ-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a pyrrolinone core, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolinone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Moiety: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the intermediate compound.

    Final Functionalization: The final steps typically involve hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

Medically, the compound could be explored for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and clinical trials.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine moieties could facilitate binding to active sites, while the hydroxy and methoxy groups might participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Lacks the methoxy and propoxy groups, potentially altering its reactivity and bioactivity.

    4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Similar structure but without the propoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy and propoxy groups in 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. These functional groups may also provide additional sites for chemical modification, expanding its utility in various applications.

Properties

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H30N2O7/c1-3-12-33-18-7-6-17(16-20(18)31-2)22-21(23(28)19-5-4-13-34-19)24(29)25(30)27(22)9-8-26-10-14-32-15-11-26/h4-7,13,16,22,29H,3,8-12,14-15H2,1-2H3

InChI Key

FRYUIGOPNWDXRJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4)OC

Origin of Product

United States

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